molecular formula C11H9NO3 B1590762 8-Methoxyquinoline-3-carboxylic acid CAS No. 71082-36-5

8-Methoxyquinoline-3-carboxylic acid

Cat. No. B1590762
CAS RN: 71082-36-5
M. Wt: 203.19 g/mol
InChI Key: MCODIFYTJFMYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methoxyquinoline-3-carboxylic acid involves a series of reactions. For instance, a study reported the synthesis of a series of hybrid substituted coumarin and azacoumarin-3-carboxylic acid derivatives, including 8-methoxycoumarin-3-carboxylic acid . Another study described a versatile synthetic approach to produce a series of 8-methoxycoumarin-3-carboxamide analogues .


Molecular Structure Analysis

The molecular formula of 8-Methoxyquinoline-3-carboxylic acid is C11H9NO3 . The compound has a molecular weight of 203.19 .


Chemical Reactions Analysis

The chemical reactions involving 8-Methoxyquinoline-3-carboxylic acid are complex. For example, the reaction of 8-methoxycoumarin-3-carboxamide with 4N hydrochloric acid in acetic acid under reflux conditions yielded 56% of 8-methoxycoumarin-3-carboxylic acid .

Scientific Research Applications

properties

IUPAC Name

8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODIFYTJFMYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562882
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinoline-3-carboxylic acid

CAS RN

71082-36-5
Record name 8-Methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for 8-Methoxyquinoline-3-carboxylic acid derivatives?

A: Research primarily focuses on the antibacterial and anticancer properties of 8-Methoxyquinoline-3-carboxylic acid derivatives. Studies have investigated their in vitro activity against various bacterial strains [] and cancer cell lines like MCF-7 and HepG-2. []

Q2: How does the structure of 8-Methoxyquinoline-3-carboxylic acid derivatives influence their biological activity?

A: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the core structure of 8-Methoxyquinoline-3-carboxylic acid impact its activity and potency. For example, introducing a cyclopropyl group at the 1-position and a fluorine atom at the 6-position, along with variations in the 5-amino substituent, has been explored for optimizing antibacterial activity. [] Similarly, introducing bromine, methoxy, and phenylazo groups at different positions of the coumarin and azacoumarin rings has been investigated for anticancer activity. []

Q3: What synthetic approaches are commonly employed for preparing 8-Methoxyquinoline-3-carboxylic acid derivatives?

A: The synthesis of these compounds often involves multi-step procedures. For instance, 8-methoxyazacoumarin-3-carboxylic acid derivatives can be synthesized from commercially available starting materials like 2-amino-3-hydroxybenzoic acid. [] The process typically involves forming the quinolone core and then introducing desired substituents at specific positions.

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